8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane

Muscarinic Receptor Pharmacology Tropane Alkaloid SAR Cholinergic Assay Development

8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (CAS 99838-33-2) is a high-affinity (IC50 = 6.2 nM) sigma-1 receptor chemical probe with low muscarinic off-target activity (IC50 > 100 nM). Its rigid tropane core enables conformational restriction in medicinal chemistry. Superior negative control for muscarinic assays and analytical reference standard for tropane method validation. Request a quote today.

Molecular Formula C9H15N
Molecular Weight 137.22 g/mol
CAS No. 99838-33-2
Cat. No. B1618067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane
CAS99838-33-2
Molecular FormulaC9H15N
Molecular Weight137.22 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(=C)C2
InChIInChI=1S/C9H15N/c1-7-5-8-3-4-9(6-7)10(8)2/h8-9H,1,3-6H2,2H3
InChIKeyVTTHRNBDRMKNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (CAS 99838-33-2): Procurement-Grade Tropane-Derived Chemical Probe


8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (CAS 99838-33-2) is a synthetic compound featuring the 8-azabicyclo[3.2.1]octane (tropane) core scaffold [1]. This molecular framework is the structural foundation for a well-characterized class of alkaloids, many of which exhibit defined interactions with neurotransmitter systems, including cholinergic and monoaminergic receptors [2]. The compound is primarily supplied as a specialized research reagent for use in biochemical and pharmacological investigations.

8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (CAS 99838-33-2): Why Generic Substitution of Tropane-Derived Probes is Scientifically Invalid


In-class substitution of tropane-derived compounds is scientifically invalid due to profound, quantifiable differences in target engagement driven by subtle structural variations. The presence and position of substituents, such as the 3-methylene group in 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane, can drastically alter a compound's affinity and selectivity profile across a range of receptor subtypes and transporters [1]. For example, within the tropane class, reported affinities (Ki/IC50) for muscarinic acetylcholine receptors can range over three orders of magnitude, from low picomolar to micromolar concentrations [2]. Similarly, modifications to the core scaffold can shift a compound's primary target from the dopamine transporter to the sigma-1 receptor, resulting in completely divergent functional and pharmacological outcomes [3]. Therefore, assuming functional equivalence between any two tropane analogs without direct comparative data is a high-risk proposition that can invalidate experimental results.

Quantitative Differentiation Evidence for 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (CAS 99838-33-2)


Negligible Muscarinic Affinity of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane vs. Potent Tropane Alkaloids

8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane demonstrates negligible binding affinity for pan-muscarinic acetylcholine receptors (M1-M5) with a reported IC50 value of >100 nM [1]. This is in stark contrast to other tropane alkaloids which exhibit potent muscarinic antagonism. For instance, the prototypical tropane alkaloid scopolamine displays potent affinity with a reported IC50 of 55.3 ± 4.3 nM [2]. This >1.8-fold difference in potency highlights that the 3-methylene substitution on this scaffold results in a loss of muscarinic activity relative to classic antagonists like scopolamine.

Muscarinic Receptor Pharmacology Tropane Alkaloid SAR Cholinergic Assay Development

High-Affinity Sigma-1 Receptor Binding of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane vs. Dopamine Transporter-Focused Analogs

The primary molecular target for 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane is the sigma non-opioid intracellular receptor 1 (sigma-1 receptor), where it exhibits high-affinity binding with an IC50 of 6.2 nM [1]. This affinity profile is significantly different from that of many other tropane derivatives, which are often designed to target monoamine transporters. For example, the tropane-based compound exo-(1R,5S)-3-(m-tolyloxy)-8-azabicyclo[3.2.1]octane is a norepinephrine transporter (NET) inhibitor with an IC50 of 92 nM, while showing much weaker affinity for the dopamine transporter (DAT) (IC50 = 2,430 nM) and serotonin transporter (SERT) (IC50 = 624 nM) [2]. The target compound's potent sigma-1 binding (IC50 6.2 nM) represents a >15-fold increase in potency compared to the NET activity of this comparator analog (IC50 92 nM), demonstrating a complete shift in primary pharmacological target.

Sigma-1 Receptor Pharmacology Neuropharmacology Probe Tropane Scaffold Diversification

Conformational Rigidity of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane vs. Flexible 2-Aminoadipic Acid Analogs

The 8-azabicyclo[3.2.1]octane core of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane provides a conformationally rigid scaffold [1]. This is in direct contrast to more flexible, acyclic structures like 2-aminoadipic acid, which can adopt multiple low-energy conformations in solution. The rigidity of the target compound's bicyclic system is a key differentiator, as it restricts the spatial orientation of its functional groups. This property is actively exploited in the design of conformationally constrained analogs, such as the synthesis of 8-[(benzyloxy)carbonyl]-3-methylene-8-azabicyclo[3.2.1]octane-1,5-dicarboxylic acid as a rigid peptidomimetic .

Conformational Analysis Peptidomimetic Design Synthetic Chemistry Scaffolds

Optimal Research Application Scenarios for 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (CAS 99838-33-2)


Use as a Selective Sigma-1 Receptor Pharmacological Probe

8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane is optimally deployed as a high-affinity (IC50 = 6.2 nM) chemical probe for investigating sigma-1 receptor function [1]. Its potent binding profile and low muscarinic activity (IC50 > 100 nM) make it a superior tool for studies requiring selective sigma-1 receptor engagement without confounding off-target effects on cholinergic systems [2].

Utilization as a Negative Control in Muscarinic Acetylcholine Receptor Assays

Given its negligible affinity for pan-muscarinic receptors (IC50 > 100 nM), this compound is ideally suited as a negative control in assays designed to measure muscarinic receptor activity [2]. Its use can help establish baseline activity and validate the specificity of signal observed with more potent muscarinic ligands, such as scopolamine (IC50 = 55.3 nM) [3].

Employment as a Conformationally Constrained Scaffold for Peptidomimetic Design

The rigid 8-azabicyclo[3.2.1]octane core of this compound provides a valuable starting scaffold for the design and synthesis of conformationally restricted analogs [4]. This application is particularly relevant for medicinal chemistry efforts aimed at improving the potency, selectivity, and pharmacokinetic properties of lead compounds by limiting their conformational flexibility .

Reference Standard for Analytical Method Development and Quality Control

8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane can serve as a well-defined chemical reference standard (CAS 99838-33-2) for developing and validating analytical methods, such as HPLC or GC-MS, used to characterize and quantify tropane-based compounds in complex mixtures or for quality control of synthetic batches [4].

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